molecular formula C17H23N3O2 B13010973 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B13010973
M. Wt: 301.4 g/mol
InChI Key: CRRDVXJNNAQDSG-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, followed by the introduction of the piperidine and carboxylic acid groups. Common reagents used in these reactions include cyclopropylamine, piperidine, and various carboxylating agents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
  • 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

Uniqueness

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is unique due to its specific structural features, such as the cyclopropyl group and the piperidine-3-carboxylic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C17H23N3O2/c21-17(22)12-4-3-9-20(10-12)16-13-5-1-2-6-14(13)18-15(19-16)11-7-8-11/h11-12H,1-10H2,(H,21,22)

InChI Key

CRRDVXJNNAQDSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCCC(C4)C(=O)O

Origin of Product

United States

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